1-Methylpiperidin-4-yl 1H-benzimidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpiperidin-4-yl 1H-benzimidazole-4-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylpiperidin-4-yl 1H-benzimidazole-4-carboxylate typically involves the reaction of 1H-benzimidazole-4-carboxylic acid with 1-methylpiperidine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
1-Methylpiperidin-4-yl 1H-benzimidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the benzimidazole moiety can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the piperidine or benzimidazole rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the treatment of cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methylpiperidin-4-yl 1H-benzimidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-Methylpiperidin-4-yl 1H-benzimidazole-4-carboxylate can be compared with other benzimidazole derivatives such as:
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Known for its antimicrobial properties.
2-(5-nitro-1H-benzimidazol-2-yl) phenol: Exhibits potent antiviral activity.
2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole: Known for its anticancer properties.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a different set of molecular targets and exhibit a distinct range of biological activities.
Properties
CAS No. |
180569-31-7 |
---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C14H17N3O2/c1-17-7-5-10(6-8-17)19-14(18)11-3-2-4-12-13(11)16-9-15-12/h2-4,9-10H,5-8H2,1H3,(H,15,16) |
InChI Key |
GVHZBCMYHZGMMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C2=C3C(=CC=C2)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.